N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide
Description
N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-bromophenyl group attached to the nitrogen of an acetamide backbone and a 2,4-dimethylphenoxy substituent on the α-carbon. This compound’s structure combines electron-donating methyl groups (on the phenoxy ring) with a bulky, polarizable bromine atom (on the anilide ring), influencing its physicochemical and biological properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11-6-7-15(12(2)8-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTAJJJVZFXCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the following steps:
Bromination: The starting material, phenylamine, is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position of the phenyl ring.
Acylation: The brominated phenylamine is then acylated with chloroacetyl chloride to form N-(3-bromophenyl)-2-chloroacetamide.
Etherification: The final step involves the reaction of N-(3-bromophenyl)-2-chloroacetamide with 2,4-dimethylphenol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
This compound is being investigated for its biological activity, particularly as a potential therapeutic agent. The presence of the bromine atom and the dimethylphenoxy group suggests it may interact with biological targets effectively.
- Antitubercular Activity:
Research indicates that derivatives of acetamides similar to N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide exhibit significant antitubercular properties. For instance, a study on related compounds showed minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 4 to 64 μg/mL, highlighting the potential for developing new antitubercular agents through structural modifications of the acetamide scaffold .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3m | 4 | High |
| 3e | 64 | Low |
| 3p | 64 | Low |
Agrochemicals
Pesticidal Properties:
Compounds structurally similar to this compound have been explored for their pesticidal properties. The unique combination of bromine and phenoxy groups can enhance the bioactivity of agrochemical formulations, making them effective against various pests while minimizing toxicity to non-target organisms.
Materials Science
Development of Functional Materials:
The compound's unique chemical structure allows it to be used as an intermediate in synthesizing advanced materials with specific properties. Its application in creating polymers or coatings that require specific thermal or mechanical properties is an area of ongoing research.
Case Studies
Case Study 1: Antitubercular Activity Evaluation
A series of compounds derived from the acetamide framework were synthesized and tested for their antitubercular activity. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis, indicating a promising lead for further development .
Case Study 2: Structural Modifications for Enhanced Activity
Research on structural modifications of similar compounds demonstrated that varying substituents on the phenyl ring significantly influenced biological activity. For example, introducing different halogen groups altered the binding affinity to target enzymes involved in bacterial metabolism .
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogous Acetamides
Key Observations:
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine (e.g., WH7’s Cl substituent) .
- Methyl vs.
- Amino vs. Bromophenyl: The amino group in sc-329767 increases polarity, which could improve water solubility but reduce membrane permeability relative to the bromophenyl group .
Physicochemical and Crystallographic Properties
- Melting Points : Analogues with bromine (e.g., N-(3-bromophenyl)-2-ethoxyacetamide) typically exhibit melting points >75°C, while hydroxyl-containing derivatives (e.g., 2-(hydroxymethyl)phenyl acetamide) melt at lower temperatures due to H-bonding .
- Crystal Packing: N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide forms infinite chains via N–H···O and C–H···F interactions, whereas the target compound’s dimethylphenoxy group may induce greater torsional strain, altering packing efficiency .
Biological Activity
N-(3-bromophenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of a bromine atom and the dimethylphenoxy group are significant as they may influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . The oxadiazole derivatives, similar in structure, have been reported to inhibit specific enzymes and modulate biological pathways, suggesting that this compound may share similar mechanisms. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis with MIC (Minimum Inhibitory Concentration) values ranging from 4 to 64 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Notably, studies on related compounds have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma). These studies suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antitubercular Activity
A related compound demonstrated significant antitubercular activity with an MIC value of 4 μg/mL against both drug-sensitive and rifampin-resistant strains of M. tuberculosis. This highlights the potential for structural modifications in compounds like this compound to yield new antitubercular agents .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 3m | 4 | Effective against M. tuberculosis H37Rv |
| 3a | 16 | Higher activity with one chlorine atom |
| 3b | 32 | Moderate activity with two chlorine atoms |
| 3i | 32 | Moderate activity with one bromine atom |
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays have shown that certain derivatives of phenoxyacetamides exhibit selective toxicity towards cancer cells while maintaining a good safety profile in normal cell lines. For example, a compound structurally related to this compound was assessed using the MTT assay, revealing moderate cytotoxicity against A549 and HeLa cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The presence of the bromine atom may enhance binding affinity to target enzymes or receptors.
- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds in this class may induce oxidative stress in cancer cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
